2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid

Descripción

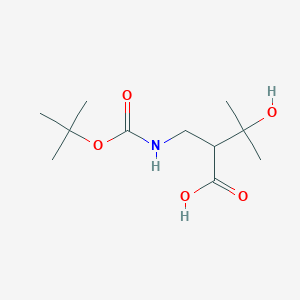

Chemical Structure: The compound, also known as N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS: 102507-13-1), features a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a methyl-substituted butanoic acid backbone . Applications: Primarily used in peptide synthesis as a building block, the Boc group provides temporary protection for the amino group during coupling reactions. Synthesis: Synthesized via amide coupling using reagents like HBTU and HOBt, followed by Boc deprotection under acidic conditions .

Propiedades

IUPAC Name |

3-hydroxy-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-6-7(8(13)14)11(4,5)16/h7,16H,6H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCSJBBACWWTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material and Initial Transformations

One common approach uses L-valine as the starting material, converting it into intermediates such as (S)-2-hydroxy-3-methylbutyric acid through diazotization and hydrolysis steps.

- Step 1: Diazotization of L-valine with sodium nitrite and sulfuric acid in water at 0–5 °C, followed by stirring at room temperature for 2–3 hours to yield (S)-2-hydroxy-3-methylbutyric acid.

- Step 2: Acetylation of the hydroxy group using acetyl chloride under argon atmosphere at room temperature to 65 °C for 2–3 hours to form (S)-2-acetoxy-3-methylbutyric acid.

- Step 3: Esterification with tert-butanol using DCC (dicyclohexylcarbodiimide) as a condensing agent and DMAP (4-dimethylaminopyridine) catalyst in methylene chloride at room temperature for 12–24 hours to yield the tert-butyl ester derivative.

Hydrolysis and Mitsunobu Reaction

- Step 4: Hydrolysis of the acetyl group in a methanol-water mixture with potassium carbonate at room temperature for 12–24 hours to obtain (S)-2-hydroxy-3-methyl tert-butyl acetate.

- Step 5: Mitsunobu reaction with phthalimide at 0–5 °C for 1–1.5 hours to convert the hydroxy group into a phthalimide-protected aminooxy intermediate.

- Step 6: Deprotection of the phthalimide group using potassium carbonate in methanol-water mixture at room temperature for 12–24 hours to yield the aminooxy tert-butyl ester.

- Step 7: Final deprotection of the Boc group using trifluoroacetic acid at room temperature for 20–30 minutes, followed by purification via silica gel chromatography and recrystallization to obtain the target compound.

Alternative Preparation Method Based on Oxidation

Another documented method involves oxidation of a Boc-protected amino alcohol precursor:

- Starting from (S)-2-tert-butoxyamido-3-methyl-3-hydroxybutanol dissolved in tetrahydrofuran (THF).

- Reaction with sodium dihydrogen phosphate and slow addition of a 6% bleach solution at 0 °C for 4 hours.

- The reaction mixture is then warmed to room temperature, quenched with sodium thiosulfate, and extracted with dichloromethane.

- Purification by precipitation with n-hexane yields (S)-2-tert-butoxyamido-3-methyl-3-hydroxybutyric acid with a yield of 76%.

Reaction Conditions and Yields Summary Table

| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Diazotization of L-valine | NaNO2, H2SO4, water | 0–5 to RT | 2.5–3 h | - | Formation of (S)-2-hydroxy-3-methylbutyric acid |

| 2 | Acetylation | Acetyl chloride, argon | RT to 65 | 2–3 h | - | Formation of (S)-2-acetoxy-3-methylbutyric acid |

| 3 | Esterification | DCC, DMAP, tert-butanol, methylene chloride | RT | 12–24 h | - | Formation of tert-butyl ester derivative |

| 4 | Hydrolysis | K2CO3, MeOH/H2O | RT | 12–24 h | - | Removal of acetyl group |

| 5 | Mitsunobu reaction | Phthalimide, DEAD, PPh3 | 0–5 | 1–1.5 h | - | Substitution of hydroxy group |

| 6 | Deprotection of phthalimide | K2CO3, MeOH/H2O | RT | 12–24 h | - | Formation of aminooxy tert-butyl ester |

| 7 | Boc deprotection and purification | Trifluoroacetic acid | RT | 20–30 min | - | Final product isolation |

| Alt. | Oxidation of Boc-amino alcohol precursor | NaH2PO4, bleach (6%), THF | 0 | 4 h | 76 | Alternative route to Boc-protected acid |

Analytical and Purification Techniques

- Purification: Silica gel column chromatography and recrystallization from ethanol or n-hexane are commonly used to purify intermediates and the final compound.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, while Thin Layer Chromatography (TLC) monitors reaction progress.

- Yields: Overall yields vary by method; the oxidation method reports 76% yield for the Boc-protected hydroxy acid intermediate, while multi-step synthesis yields around 8.4% for the final aminooxy acid derivative after seven steps.

Research Findings and Industrial Relevance

- The synthetic routes described provide mild reaction conditions, good selectivity, and are suitable for scale-up due to the use of inexpensive starting materials like L-valine.

- The Boc protection strategy is advantageous for selective functionalization and stability during multi-step synthesis.

- The Mitsunobu reaction enables efficient substitution of hydroxy groups with aminooxy functionalities, critical for the target compound.

- The oxidation method offers a relatively high yield and straightforward procedure for preparing the Boc-protected hydroxy acid intermediate.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the Boc-protected amine under basic conditions

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary alcohol.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Peptide Synthesis

- This compound serves as a crucial building block in peptide synthesis. Its structure enhances the stability and bioavailability of therapeutic peptides, making it valuable in drug formulation processes. Researchers utilize it to create peptides that can withstand metabolic degradation, thereby improving their therapeutic efficacy .

Drug Development

- The unique properties of Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid allow for the design of novel drug candidates. It is particularly relevant in developing treatments for metabolic disorders due to its amino acid characteristics, which facilitate interactions with biological targets .

Case Study: Peptide Therapeutics

- A study demonstrated the use of this compound in synthesizing a peptide aimed at treating obesity. By incorporating Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid into the peptide sequence, researchers observed improved stability and enhanced biological activity compared to traditional peptide structures.

Biochemical Research

Enzyme Activity Studies

- Researchers employ this compound to investigate enzyme activity and protein interactions. Its role as a substrate or inhibitor in enzymatic reactions helps elucidate metabolic pathways and identify potential therapeutic targets.

Interaction Studies

- Interaction studies involving Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid focus on its binding affinity towards specific enzymes or receptors. These studies contribute to understanding how structural variations affect biological activity and specificity.

Cosmetic Formulations

Skin Benefits

- The compound is explored in cosmetic chemistry for its potential moisturizing and anti-aging properties. Its incorporation into skincare products aims to enhance skin hydration and elasticity, making it a candidate for innovative formulations in the beauty industry .

Food Industry Applications

Functional Food Additive

- Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid can be utilized as a food additive or flavor enhancer. Its properties contribute to the development of functional foods that promote health and wellness, providing nutritional benefits beyond basic dietary needs .

Comparative Analysis Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Peptide synthesis | Enhanced stability and bioavailability |

| Drug Development | Novel drug candidates for metabolic disorders | Improved interaction with biological targets |

| Biochemical Research | Enzyme activity studies | Insights into metabolic pathways |

| Cosmetic Formulations | Skincare products | Moisturizing and anti-aging properties |

| Food Industry | Functional food additive | Health-promoting benefits |

Mecanismo De Acción

The mechanism of action of 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid involves its functional groups participating in various chemical reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then interact with other molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in esterification and amidation reactions, respectively .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(Benzylamino)-3-hydroxy-3-methylbutanoic Acid (CAS: 14598-96-0)

- Structure: Replaces the Boc group with a benzylamino group.

- Key Differences: Protection Strategy: The benzyl group requires hydrogenolysis (e.g., H₂/Pd) for deprotection, whereas the Boc group is acid-labile (e.g., TFA) . Stability: Benzyl derivatives are less stable under acidic conditions but more stable toward nucleophiles compared to Boc-protected analogs .

- Applications: Used in peptide intermediates where hydrogenolytic deprotection is feasible .

3-(Boc-Amino)-2-butanol (CAS: 752135-63-0)

- Structure: Contains a Boc-protected amino group and a hydroxyl group but lacks the carboxylic acid moiety.

- Key Differences :

Backbone Modifications

3-Hydroxy-3-methylbutanoic Acid (HMB; CAS: 473-86-9)

- Structure: Lacks the Boc-aminomethyl group and amino functionality.

- Key Differences: Biological Role: A leucine metabolite involved in muscle protein synthesis, unlike the synthetic target compound . Reactivity: No amino group limits its utility in peptide chemistry .

3-Methyl-2-phenylbutanoic Acid (CAS: MFCD00021708)

Protection Group Comparisons

Actividad Biológica

2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid, commonly referred to as Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, is a compound of significant interest in medicinal chemistry and biochemical research. Its unique structure makes it a valuable building block in peptide synthesis and drug development, particularly for metabolic disorders and therapeutic peptides.

Chemical Structure and Properties

- Molecular Formula : C10H19NO

- Molecular Weight : 173.27 g/mol

- CAS Number : 102507-13-1

This compound features a tert-butyloxycarbonyl (Boc) protective group attached to an amino group, which enhances its stability and bioavailability in biological systems.

The biological activity of Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid primarily stems from its role as an amino acid derivative. It has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl group contributes to its ability to form hydrogen bonds, which is crucial for binding interactions with target proteins.

Applications in Research

-

Peptide Synthesis :

- Used as a building block for synthesizing peptides that exhibit enhanced stability and bioactivity.

- Facilitates the development of therapeutic peptides aimed at treating various diseases.

-

Drug Development :

- Its structure allows the design of novel drug candidates, particularly for metabolic disorders.

- Studies indicate potential use in creating prodrugs that enhance bioavailability and therapeutic efficacy.

-

Biochemical Research :

- Employed to study enzyme activity and protein interactions, providing insights into metabolic pathways.

- Investigated for its role in modulating cellular responses and signaling pathways.

-

Cosmetic Applications :

- Explored for potential skin benefits, such as moisturizing and anti-aging properties, making it a candidate for innovative skincare formulations.

Study 1: Peptide Therapeutics

A study demonstrated that Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid could be effectively incorporated into peptide chains to improve their pharmacokinetic properties. The resulting peptides showed increased resistance to enzymatic degradation and enhanced cellular uptake, leading to improved therapeutic outcomes in preclinical models of metabolic disorders .

Study 2: Enzyme Interaction

Research indicated that compounds similar to Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid can inhibit specific enzymes involved in metabolic pathways. A comparative analysis revealed that the incorporation of this amino acid derivative into enzyme inhibitors significantly enhanced their potency against target enzymes involved in cancer metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | Peptide synthesis, enzyme interaction | Drug development, biochemical research |

| Boc-L-serine | Similar applications in peptide synthesis | Cosmetic formulations |

| Boc-L-threonine | Used in similar contexts but less stable than Boc-S | Peptide synthesis |

Q & A

Q. How are degradation products identified under accelerated stability-testing conditions?

- Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, UV light, or oxidative media). Analyze degradation via UPLC-QTOF-MS to identify fragments (e.g., 3-hydroxy-3-methylbutanoic acid or tert-butylamine). Quantify impurities using validated HPLC methods with charged aerosol detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.